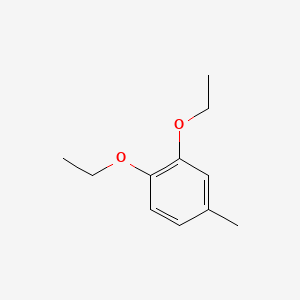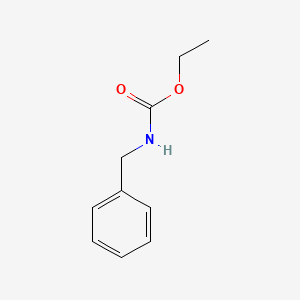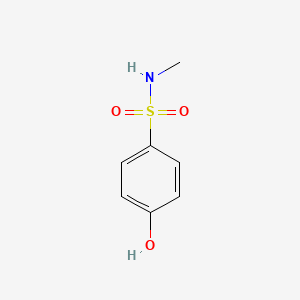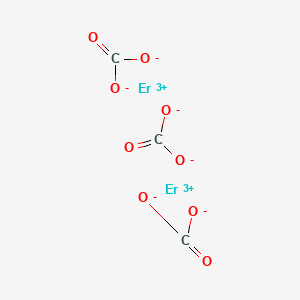
erbium carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
erbium carbonate, also known as erbium (3+) tricarbonate, is a chemical compound with the molecular formula C₃Er₂O₉ and a molecular weight of 514.54 g/mol . It is a water-insoluble erbium source that can be converted to other erbium compounds, such as oxides, by heating . This compound is commonly used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
erbium carbonate can be synthesized through the reaction of erbium chloride with sodium carbonate in an aqueous solution. The reaction typically involves mixing aqueous solutions of erbium chloride and sodium carbonate, followed by precipitation of the dierbium tricarbonate. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of dierbium tricarbonate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, precipitation, filtration, and drying helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
erbium carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form erbium oxide.
Reduction: Under specific conditions, it can be reduced to form other erbium compounds.
Substitution: It can participate in substitution reactions where carbonate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or air.
Reduction: Requires reducing agents such as hydrogen or carbon monoxide.
Substitution: Involves reacting with acids or other compounds that can provide the substituting anions.
Major Products
Erbium Oxide: Formed through oxidation.
Erbium Hydroxide: Formed through hydrolysis.
Various Erbium Salts: Formed through substitution reactions.
Scientific Research Applications
erbium carbonate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other erbium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its use in medical lasers and as a component in certain therapeutic formulations.
Mechanism of Action
The mechanism of action of dierbium tricarbonate involves its conversion to other erbium compounds, which then exert their effects. For example, in medical applications, erbium compounds can interact with biological tissues to produce therapeutic effects. The molecular targets and pathways involved depend on the specific erbium compound formed and its application .
Comparison with Similar Compounds
Similar Compounds
- Erbium Carbonate Hydrate
- Erbium (III) Nitrate Hexahydrate
- Praseodymium (III) Carbonate Hydrate
- Lanthanum (III) Carbonate Octahydrate
Uniqueness
This compound is unique due to its specific molecular structure and properties. It offers distinct advantages in applications requiring high-purity erbium compounds, such as in fiber optics and medical lasers. Its water-insolubility and ability to convert to other erbium compounds make it versatile for various scientific and industrial uses .
Properties
CAS No. |
6067-35-2 |
|---|---|
Molecular Formula |
C3Er2O9 |
Molecular Weight |
514.54 g/mol |
IUPAC Name |
erbium(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Er/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
InChI Key |
SKXKDIXGQVABHP-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Er+3].[Er+3] |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Er+3].[Er+3] |
Key on ui other cas no. |
6067-35-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


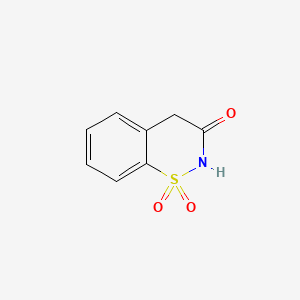

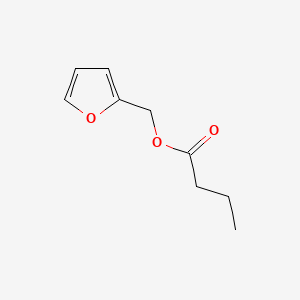
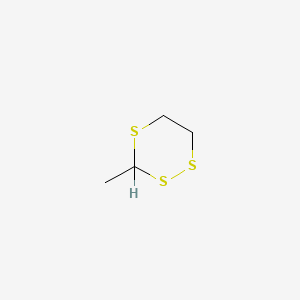
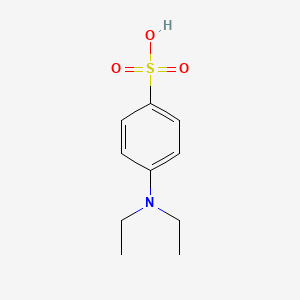
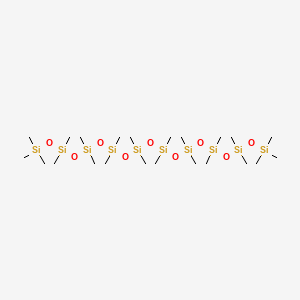
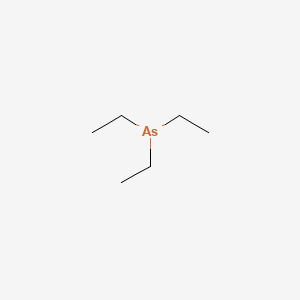

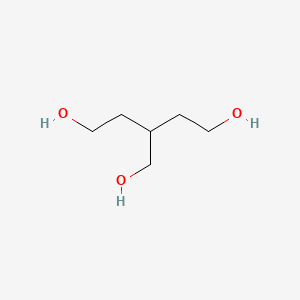
![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)
